4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile

Description

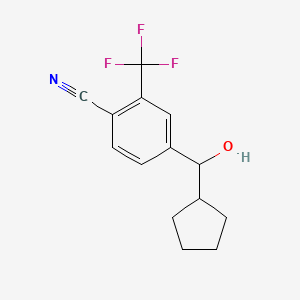

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl (-CF₃) group at position 2 and a cyclopentyl(hydroxy)methyl substituent at position 4.

Properties

Molecular Formula |

C14H14F3NO |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

4-[cyclopentyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-10(5-6-11(12)8-18)13(19)9-3-1-2-4-9/h5-7,9,13,19H,1-4H2 |

InChI Key |

IYXYQMDYJYAXNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates is a common method .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of analogous benzonitrile derivatives:

Key Observations:

- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing the aromatic ring and influencing reactivity in substitution reactions.

- Solubility : The hydroxyl-containing derivatives (e.g., target compound and ) exhibit higher polarity compared to methoxy or nitro analogs, suggesting better aqueous solubility.

- Biological Activity: Thioxoimidazolidinone derivatives (e.g., ) are explicitly linked to receptor antagonism, while the target compound’s cyclopentyl(hydroxy)methyl group may offer steric advantages in target binding.

Physicochemical and Pharmacological Properties

Melting Points and Stability:

- The nitro derivative () is likely thermally unstable due to the -NO₂ group, whereas the methoxy analog () has a lower melting point (predicted ~80–100°C) due to reduced intermolecular hydrogen bonding.

- The hydroxylated compound () may exhibit higher melting points (>150°C) owing to hydrogen bonding networks.

Pharmacokinetics:

- Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, extending half-life. Hydroxyl groups (target compound, ) may undergo glucuronidation, requiring prodrug strategies.

- Binding Affinity: The thioxoimidazolidinone in demonstrates nanomolar affinity for androgen receptors, while the target compound’s cyclopentyl group could enhance hydrophobic interactions in enzyme pockets.

Biological Activity

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile (CAS No. 2135336-82-0) is a compound notable for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. The compound features a trifluoromethyl group, which is recognized for enhancing the biological potency of various drugs due to its electron-withdrawing properties and influence on lipophilicity. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

- Molecular Formula : C14H14F3NO

- Molecular Weight : 269.26 g/mol

- Structure : The compound consists of a benzonitrile core substituted with cyclopentyl and hydroxy groups along with a trifluoromethyl moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, antidiabetic agent, and its effects on enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.12 - 2.78 | Doxorubicin | 0.1 |

| A549 (Lung Cancer) | 0.11 | Combretastatin-A4 | 0.05 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

Antidiabetic Activity

In addition to anticancer properties, the compound has shown promise as a multi-target antidiabetic agent. A study evaluated its inhibitory effects on key enzymes involved in glucose metabolism:

| Enzyme | % Inhibition at 500 µM | IC50 (µM) |

|---|---|---|

| α-Glucosidase | 83.13 ± 0.80 | 6.28 ± 0.10 |

| α-Amylase | 78.85 ± 2.24 | 4.58 ± 0.14 |

| PTP1B | 88.35 ± 0.89 | Not reported |

| DPPH (Antioxidant) | 92.23 ± 0.22 | Not reported |

The presence of hydroxy groups has been linked to enhanced antioxidant activity, which may contribute to the overall therapeutic potential of the compound in managing diabetes.

The mechanisms through which this compound exerts its biological activities are still under investigation. However, the following pathways have been suggested based on structural analogs:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes by stabilizing interactions through hydrophobic effects.

- Apoptosis Induction : Evidence suggests that similar compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Effects : Hydroxy-containing compounds are known to scavenge free radicals, potentially reducing oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of compounds related to or structurally similar to this compound:

- A study published in MDPI highlighted that derivatives showed greater cytotoxicity than established chemotherapeutics like doxorubicin against multiple cancer cell lines .

- Another investigation into enzyme inhibition found that a related compound demonstrated significant inhibition against α-glucosidase and α-amylase, suggesting potential applications in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.